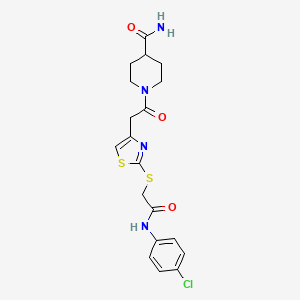![molecular formula C15H18N2 B2724074 3-[[Benzyl(methyl)amino]methyl]aniline CAS No. 158944-60-6](/img/structure/B2724074.png)
3-[[Benzyl(methyl)amino]methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[[Benzyl(methyl)amino]methyl]aniline” is an organic compound that belongs to the class of amines . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .
Synthesis Analysis
The synthesis of anilines, which includes “this compound”, involves several methods. The main industrial route is the reaction of benzyl chloride and ammonia . It can also be produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel . Another method involves the palladium-catalyzed amination .Molecular Structure Analysis
The molecular structure of “this compound” can be represented as C16H20N2 . The structure includes a benzyl group attached to an amine functional group .Chemical Reactions Analysis
Amines, including “this compound”, are known for their ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . Since they are bases, amines will react with acids to form salts soluble in water .Wissenschaftliche Forschungsanwendungen
Electric Dipole Moments and Solvent Interactions
Research has shown the significance of electric dipole moments in compounds like aniline and its derivatives, including 3-[[Benzyl(methyl)amino]methyl]aniline. These studies focus on the interaction between amino groups and solvents like benzene and 1,4-dioxan, highlighting the mesomeric interactions and bond formation with solvents, which are crucial for understanding the chemical behavior of such compounds (Cumper & Singleton, 1967).
Synthesis and Chemical Characterization
Synthetic pathways for derivatives of aniline, including the preparation and characterization of novel compounds, are a significant area of research. This includes studying the synthesis of various derivatives, their chemical properties, and potential applications in various fields (Taylor et al., 1996).
Atmospheric Chemistry and Molecular Weight Growth
Aniline derivatives, including this compound, are speculated to be present in extraterrestrial atmospheres like Titan's. Studies in this area focus on molecular weight growth chemistry, examining the reactions of these compounds in the gas phase and their potential role in the formation of complex molecular structures in such environments (Kelly et al., 2019).
Hydrogen Bonding and Infrared Spectroscopy
Research on the hydrogen bonding characteristics of aniline derivatives, including their interactions in various solvents and solid states, is essential. This includes analyzing the influence of different substituents and solvents on the infrared absorption and hydrogen bonding behavior of these compounds, which is crucial for understanding their molecular interactions and properties (Meng-Xia & Yuan, 2002).
Antimicrobial Screening and Biological Activities
Another significant area of research involves the synthesis and evaluation of aniline derivatives for their antimicrobial properties. Studies in this field explore the synthesis of novel compounds and their potential as antimicrobial agents, contributing to the development of new pharmaceuticals and healthcare products (Desai et al., 2011).
Electropolymerization and Material Science Applications
Research on the electropolymerization of aromatic compounds with amino groups, including aniline derivatives, is vital for material science. This area focuses on the production of electroactive polymer films, their properties, and potential applications in various fields, such as electronics and coatings (Oyama & Ohsaka, 1987).
Wirkmechanismus
Target of action
Compounds with similar structures, such as substituted phenethylamines, have been shown to interact with various targets in the central nervous system, including neurotransmitter receptors and transporters .
Mode of action
The mode of action of such compounds often involves interactions with these targets that alter neurotransmitter levels or activity, leading to changes in neural signaling .
Biochemical pathways
These compounds can affect various biochemical pathways, particularly those involving the synthesis, release, reuptake, and degradation of neurotransmitters .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds can vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .
Result of action
The molecular and cellular effects of these compounds’ actions can include changes in neural activity and alterations in behavioral responses .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[[benzyl(methyl)amino]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-17(11-13-6-3-2-4-7-13)12-14-8-5-9-15(16)10-14/h2-10H,11-12,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJMUGYLMVMGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

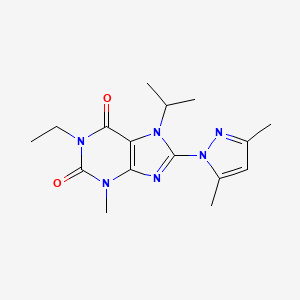
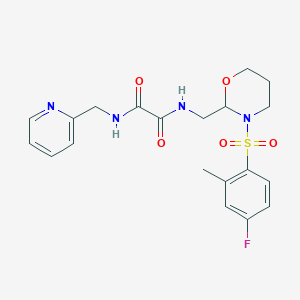
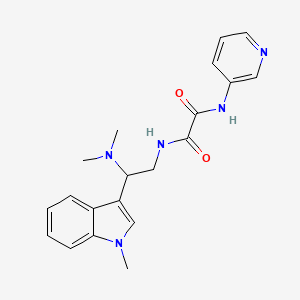
![3,7,9-Trimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2723998.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2723999.png)
![2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2724000.png)
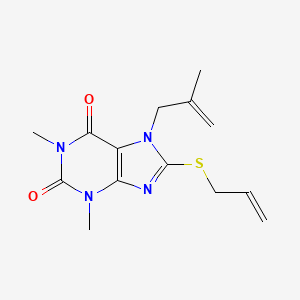
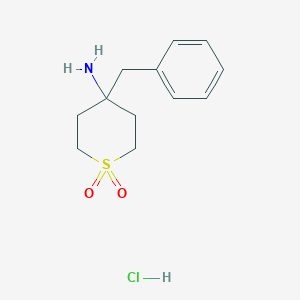

![4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2724008.png)
![(Z)-3-(2-methoxyethyl)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2724009.png)
![9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2724010.png)

